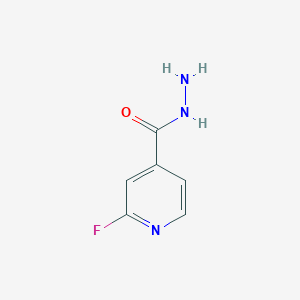

2-Fluoropyridine-4-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNMVVHQLHUXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314076 | |

| Record name | 2-fluoropyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-24-4 | |

| Record name | 369-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoropyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analog Design of 2 Fluoropyridine 4 Carbohydrazide

Schiff Base and Hydrazone Formation from 2-Fluoropyridine-4-carbohydrazide

The reaction of the terminal amine of the hydrazide group in this compound with aldehydes and ketones is a fundamental and efficient method for generating new chemical entities. This condensation reaction results in the formation of N-acylhydrazones, also known as Schiff bases, which feature a characteristic azomethine group (-C=N-).

The formation of hydrazones from this compound proceeds through a well-established addition-elimination mechanism. chemguide.co.uk The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule, often facilitated by acid catalysis, to yield the stable hydrazone product. chemguide.co.uklibretexts.org This reaction is a type of condensation reaction, where two molecules join with the loss of a small molecule. chemguide.co.uksavemyexams.com

This synthetic route is highly versatile, allowing for the reaction of this compound with a broad spectrum of carbonyl compounds. Research on the closely related pyridine-4-carbohydrazide (isoniazid) has demonstrated the successful synthesis of Schiff base derivatives with various substituted aromatic aldehydes. cmjpublishers.com These studies show that the reaction readily occurs with aldehydes bearing different functional groups, such as nitro, methoxy, and chloro substituents, on the phenyl ring. cmjpublishers.com The resulting hydrazone products are often crystalline solids, which can be purified by recrystallization. libretexts.org

The general reaction can be represented as follows:

This compound + Aldehyde/Ketone → 2-Fluoropyridine-4-carbohydrazone + H₂O

This straightforward reaction provides a basis for creating libraries of novel compounds built upon the 2-fluoropyridine (B1216828) core.

The structural diversity of the resulting hydrazones is directly influenced by the choice of the aldehyde or ketone reactant. By employing a wide range of carbonyl compounds, a vast chemical space can be explored. For instance:

Aromatic Aldehydes: Reaction with substituted benzaldehydes or other aromatic aldehydes introduces different aryl groups, altering properties like lipophilicity, electronic character, and steric bulk. cmjpublishers.comnih.gov

Aliphatic Aldehydes and Ketones: The use of aliphatic carbonyls results in hydrazones with flexible side chains, which can influence conformational freedom and intermolecular interactions.

Heterocyclic Carbonyls: Incorporating heterocyclic aldehydes or ketones can introduce additional sites for hydrogen bonding or metal coordination, further expanding the chemical and functional properties of the derivatives. nih.gov

The conditions under which the condensation reaction is performed also play a crucial role in the synthesis. Typically, the reaction is carried out in a suitable solvent, such as ethanol, and may be heated under reflux to drive the reaction to completion. cmjpublishers.comnih.govajgreenchem.com The use of a catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid) is common to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. cmjpublishers.comajgreenchem.com The choice of solvent and catalyst can impact reaction times and yields.

| Carbonyl Reactant Type | Resulting Hydrazone Structural Feature | Potential Influence on Properties |

|---|---|---|

| Substituted Aromatic Aldehydes | Rigid, planar aryl groups with varied electronic substituents | Modulation of π-stacking interactions, solubility, and receptor binding affinity |

| Aliphatic Aldehydes/Ketones | Flexible alkyl chains | Increased conformational flexibility, altered lipophilicity |

| Heterocyclic Aldehydes/Ketones | Introduction of additional heteroatoms (N, S, O) | New hydrogen bonding sites, potential for metal chelation, modified biological activity |

Conjugation Strategies for Hybrid Molecule Construction

Beyond simple derivatization, this compound is a key building block for constructing complex hybrid molecules. Its fluoropyridine moiety is particularly valuable for developing probes for Positron Emission Tomography (PET) imaging, while the hydrazide group offers a convenient handle for conjugation to other molecules of interest.

A significant application of this compound is in the development of targeted imaging agents. It has been successfully conjugated to analogues of methotrexate (B535133) (MTX), a well-known antifolate drug. researchgate.net This conjugation creates a hybrid molecule designed to target cells that overexpress folate receptors (FRs), a hallmark of several types of cancer, including those of the ovary, lung, and breast. researchgate.net

In one synthetic approach, the γ-isomer of an N-succinimidyl-methotrexate carboxylate was conjugated with this compound in the presence of triethylamine. researchgate.net This reaction forms a stable amide bond, linking the targeting vector (methotrexate) to the imaging component precursor. The resulting conjugate can then be radiolabeled for use in imaging studies.

The presence of the fluorine atom on the pyridine (B92270) ring makes this compound an ideal precursor for producing ¹⁸F-labeled radioligands for PET imaging. researchgate.netresearchgate.net PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research that relies on the detection of positron-emitting radionuclides, with ¹⁸F being one of the most commonly used due to its favorable decay properties. savemyexams.com

The conjugate of this compound and methotrexate, for example, has been radiolabeled with ¹⁸F to create [¹⁸F]-folate-MTX-9. researchgate.net This radioligand was developed as part of an effort to generate superior agents for imaging tumors that express high levels of folate receptors. researchgate.net The 2-fluoropyridine group serves as a "prosthetic group," a small molecule that is first radiolabeled with ¹⁸F and then attached to a larger targeting molecule. This strategy is often more practical than attempting to directly incorporate ¹⁸F into a complex biological molecule. Other research has also explored the use of 2-[¹⁸F]fluoropyridine prosthetic groups for labeling peptide analogues, such as bombesin (B8815690), for PET imaging of other cancer-related receptors. researchgate.net

| Radioligand Component | Function | Example |

|---|---|---|

| 2-[¹⁸F]Fluoropyridine Moiety | Provides the PET imaging signal (¹⁸F radionuclide) | Derived from this compound |

| Targeting Vector | Directs the radioligand to specific biological targets (e.g., receptors) | Methotrexate, Folate, Bombesin analogues researchgate.netresearchgate.net |

| Linker | Covalently connects the imaging moiety and the targeting vector | Hydrazone or amide bond |

The conjugation strategies involving this compound are not limited to folate and methotrexate. The reactive hydrazide group can be used to attach the 2-fluoropyridine moiety to a wide variety of other chemical or biological scaffolds through hydrazone or other stable linkages. This versatility allows for the development of probes for diverse biological targets.

For instance, 2-fluoropyridine-based prosthetic groups have been attached to bombesin analogues. researchgate.net Bombesin is a peptide that binds with high affinity to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate cancer. By conjugating a 2-[¹⁸F]fluoropyridine unit to a bombesin analogue, researchers can create PET radioligands for the specific imaging of GRPR-positive tumors. researchgate.net This modular approach, where the this compound acts as a precursor to the imaging component, can be adapted to virtually any targeting molecule that possesses a suitable functional group for conjugation, such as an aldehyde, ketone, or activated carboxylic acid.

Exploration of Novel Heterocyclic Ring Fusions and Annulations Involving the Hydrazide

The carbohydrazide (B1668358) moiety of this compound is a versatile functional group that can participate in a variety of cyclization and condensation reactions to form new heterocyclic rings. These annulation strategies are fundamental in creating more complex and rigid molecular architectures, which can be crucial for enhancing biological activity or tuning material properties.

The nitrogen atoms of the hydrazide are nucleophilic and can react with a range of electrophilic partners to construct five- and six-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, readily affords pyrazole (B372694) derivatives. Similarly, condensation with orthoesters can lead to the formation of 1,2,4-triazoles, while treatment with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazole-2-thiones. These reactions significantly expand the diversity of compounds accessible from this compound. nih.gov

Further elaboration of the hydrazide can lead to the formation of fused ring systems. For example, the synthesis of triazolopyridines can be envisioned through multi-step sequences initiated by the reaction of the hydrazide with appropriate precursors. These novel heterocyclic scaffolds are of significant interest due to their prevalence in pharmacologically active molecules. The exploration of such annulation reactions is a continuing area of research, with the potential to uncover new chemical entities with unique properties. nih.gov

Table 1: Representative Heterocyclic Ring Fusions and Annulations of this compound

| Reactant | Resulting Heterocycle | Reaction Conditions |

| Acetylacetone | 3,5-Dimethyl-1H-pyrazolyl-(2-fluoropyridin-4-yl)methanone | Reflux in ethanol |

| Ethyl Acetoacetate | 5-Methyl-2-(2-fluoropyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one | Reaction with a β-ketoester |

| Triethyl Orthoformate | N'-(ethoxymethylene)-2-fluoropyridine-4-carbohydrazide | Heating with an orthoester |

| Carbon Disulfide | 5-(2-Fluoropyridin-4-yl)-1,3,4-oxadiazole-2-thione | Base-catalyzed cyclization |

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modification and Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of the this compound scaffold, enabling the introduction of a wide array of substituents onto the pyridine ring. rsc.org These reactions are characterized by their high efficiency, functional group tolerance, and broad substrate scope, making them ideal for late-stage diversification of drug candidates and other functional molecules. rsc.org

The fluorine atom at the 2-position of the pyridine ring can serve as a leaving group in certain cross-coupling reactions, although the C-F bond is generally strong. More commonly, the pyridine ring is first converted to a more reactive derivative, such as a triflate or a halide (Cl, Br, I), to facilitate palladium-catalyzed transformations. The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl groups by reacting the halogenated pyridine with a boronic acid or ester. nih.gov The Heck reaction enables the installation of alkenyl substituents, while the Sonogashira coupling provides access to alkynyl-modified pyridines.

Furthermore, the Buchwald-Hartwig amination can be employed to introduce a variety of nitrogen-based nucleophiles, such as amines, amides, and carbamates, at different positions on the pyridine ring. These modifications can profoundly influence the physicochemical properties and biological activity of the resulting molecules. The ability to precisely modify the periphery of the this compound scaffold through these palladium-catalyzed reactions is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

| Reaction Type | Reactants | Catalyst/Ligand | Resulting Modification |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or similar Pd(0) catalyst | Introduction of aryl/heteroaryl groups |

| Heck Reaction | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand | Formation of a C-C bond with an alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst with a copper co-catalyst | Introduction of an alkynyl group |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with a specialized phosphine ligand | Formation of a C-N bond with an amine |

Stereochemical Considerations in Chiral Derivative Synthesis

The synthesis of chiral derivatives of this compound is of paramount importance, particularly in the context of drug discovery, where enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Stereochemistry can be introduced into the molecule through several synthetic strategies.

One common approach involves the coupling of the carbohydrazide with a chiral carboxylic acid or a chiral amine, resulting in the formation of a diastereomeric mixture that can be separated by chromatography or crystallization. Alternatively, the hydrazide can be reacted with a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions before being cleaved to yield the desired enantiomerically enriched product.

Asymmetric catalysis provides a more elegant and efficient means of accessing chiral derivatives. For example, a prochiral substrate derived from this compound could undergo an enantioselective transformation, such as a reduction or an addition reaction, in the presence of a chiral catalyst to yield a product with high enantiomeric excess. nih.gov The development of stereoselective synthetic routes to chiral analogs of this compound is a key area of research, enabling the exploration of the three-dimensional chemical space and the identification of compounds with improved therapeutic potential.

Table 3: Strategies for Chiral Derivative Synthesis

| Strategy | Description | Example |

| Resolution of Diastereomers | Reaction with a chiral resolving agent to form diastereomers, followed by separation. | Coupling with (R)- or (S)-mandelic acid. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to guide a stereoselective reaction. | Use of a chiral oxazolidinone auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Enantioselective reduction of a ketone derivative. |

| Chiral Pool Synthesis | Starting from a readily available chiral building block. | Reaction with a chiral amino acid derivative. |

Computational and Theoretical Investigations of 2 Fluoropyridine 4 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can determine the optimized geometry, electronic structure, and various other molecular properties.

Interactive Data Table: Comparison of Calculated Bond Lengths (Å) in a Related Carbohydrazide (B1668358)

| Bond | Calculated Bond Length (Å) researchgate.net |

| C=O | 1.213 |

| C-N | 1.389 |

| N-N | 1.354 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for predicting the reactivity of a molecule. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For a related carbohydrazide derivative, a HOMO-LUMO energy gap of 3.62 eV was calculated, indicating significant charge transfer within the molecule researchgate.net. This value suggests a stable molecule with moderate reactivity. The specific HOMO and LUMO energies for 2-Fluoropyridine-4-carbohydrazide would require a dedicated computational study.

Interactive Data Table: Frontier Orbital Energies and Related Parameters of a Similar Carbohydrazide Derivative

| Parameter | Value researchgate.net |

| HOMO Energy | Not Specified |

| LUMO Energy | Not Specified |

| HOMO-LUMO Gap | 3.62 eV |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intermolecular charge transfer within a molecule. This analysis provides a detailed picture of the electronic interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy, E(2), associated with these interactions, quantifies the extent of charge transfer.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show negative potential around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydrazide group and the pyridine (B92270) ring would exhibit positive potential, making them susceptible to nucleophilic attack. A 2D contour map of the electrostatic potential for a similar carbohydrazide derivative confirms that negative potentials are localized over electronegative atoms, while positive potentials are found over hydrogen atoms researchgate.net.

Theoretical calculations can predict the thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), at different temperatures. These properties are crucial for understanding the stability and reactivity of a compound under various conditions. DFT methods, such as B3LYP with a suitable basis set, are often employed for these calculations. Although specific calculated thermodynamic data for this compound were not found in the search results, the general trend for organic molecules is an increase in these properties with rising temperature.

Interactive Data Table: Illustrative Thermodynamic Properties

| Thermodynamic Property | Illustrative Value (at 298.15 K) | Unit |

| Heat Capacity (Cp) | Data not available | J/mol·K |

| Entropy (S) | Data not available | J/mol·K |

| Enthalpy (H) | Data not available | kJ/mol |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.

Derivatives of pyridine-4-carbohydrazide have been the subject of numerous molecular docking studies to explore their potential as antimicrobial and antitubercular agents. These studies often target specific enzymes that are crucial for the survival of pathogens. For instance, fluorinated chalcones and pyridine derivatives have been docked into the enzymatic pockets of thymidylate kinase, a key enzyme in DNA synthesis, to assess their antitubercular potential. One such study on a potent fluorinated molecule showed a binding energy of -9.67 Kcal/mol against thymidylate kinase researchgate.net.

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against various microbial targets. Docking studies could be employed to investigate its interactions with enzymes such as DNA gyrase, dihydrofolate reductase, or enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. These studies would help in identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and guide the design of more potent analogues.

Prediction of Binding Modes and Affinities with Specific Biological Receptors (e.g., DNA, enzymes like KatG, folate receptor, phosphoinositide 3-kinase α)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Studies on pyridine-4-carbohydrazide derivatives have explored their binding potential with a variety of biological macromolecules.

For instance, molecular docking of pyridine-4-carbohydrazide Schiff base derivatives with DNA has been performed to predict their binding affinity. cmjpublishers.com These studies suggest that the planar aromatic structures of these compounds are crucial for their interaction with DNA, with many derivatives showing a preference for binding within the minor groove of the DNA helix. cmjpublishers.com The binding affinities, often expressed as Gibbs free energy (ΔG°) and binding constants (Kb), indicate spontaneous and strong interactions. cmjpublishers.com

Similarly, the phosphoinositide 3-kinase α (PI3Kα) enzyme, a key target in cancer therapy, has been investigated as a potential receptor for related compounds. nih.govmdpi.com Docking studies of various heterocyclic compounds, including those with structural similarities to the pyridine scaffold, have been used to predict binding energies and identify potential inhibitors. frontiersin.orgaccscience.com These computational models are instrumental in screening large libraries of compounds to identify promising candidates for further experimental validation. cmjpublishers.comcmjpublishers.com

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Binding Constant (Kb) | Reference |

|---|---|---|---|---|

| Pyridine-4-carbohydrazide Schiff Base Derivative (INH14) | DNA (Minor Groove) | -9.1 | 7.4 x 10⁴ M⁻¹ | cmjpublishers.com |

| Pyridine-4-carbohydrazide Schiff Base Derivative (INH03) | DNA (Minor Groove) | -8.8 | 6.3 x 10⁴ M⁻¹ | cmjpublishers.com |

| Pyrido fused imidazo[4,5-c]quinoline | PI3Kα | -5.68 (XP Score) | N/A | frontiersin.org |

| N-Benzylated-isatin derivative | Serotonin Transporter | -11.01 | N/A | researchgate.net |

Identification of Key Interacting Residues and Characteristics of Binding Site Pockets

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, allowing for the identification of specific amino acid residues or nucleotides that are critical for the interaction.

In the context of PI3Kα inhibitors, studies on analogous furopyrimidine-based scaffolds have revealed key interactions within the enzyme's hinge region. nih.gov Hydrogen bonds are frequently observed between the ligand and the backbone of specific residues, such as Valine 851. Another critical interaction often involves the catalytic Lysine 802 residue. nih.gov The binding site pocket itself is characterized by both hydrophilic regions, capable of forming hydrogen bonds, and hydrophobic pockets that accommodate non-polar parts of the ligand, such as ester moieties. nih.gov

For DNA-binding derivatives of pyridine-4-carbohydrazide, interactions are not with amino acids but with the nucleotide bases and the sugar-phosphate backbone. The primary forces stabilizing the complex include hydrogen bonds between the carbohydrazide group and the bases in the minor groove, as well as hydrophobic and van der Waals interactions between the planar aromatic rings of the ligand and the walls of the DNA groove. cmjpublishers.com

| Biological Target | Key Interacting Residues/Components | Type of Interaction | Reference |

|---|---|---|---|

| PI3Kα | Val851 | Hydrogen Bond | nih.gov |

| PI3Kα | Lys802 | Hydrogen Bond | nih.gov |

| PI3Kα | Ser854, Gln859 | Hydrophobic Interaction | nih.gov |

| DNA | A-T rich regions in Minor Groove | Hydrogen Bonds, Hydrophobic Interactions | cmjpublishers.comresearchgate.net |

Evaluation of Docking Algorithms and Scoring Functions for Predictive Accuracy

The reliability of molecular docking predictions is highly dependent on the algorithm and scoring function used. Programs like AutoDock Vina are commonly employed for this purpose. cmjpublishers.commdpi.com These tools use scoring functions to estimate the binding free energy, which helps in ranking different ligands or different binding poses of the same ligand.

However, it is widely recognized that these scoring functions are approximations. Their predictive accuracy can vary significantly depending on the biological system being studied. nih.gov For example, while docking can be highly effective for initial virtual screening of thousands of compounds, the correlation between docking scores and experimentally measured binding affinities is not always linear. Therefore, results from docking are often considered qualitative or semi-quantitative predictions that help prioritize compounds for synthesis and experimental testing. cmjpublishers.com To improve predictive accuracy, the initial poses generated by docking are frequently used as starting points for more computationally demanding and accurate methods, such as Molecular Dynamics simulations and MM/PBSA calculations. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. This technique offers deeper insights into the stability of ligand-receptor complexes and the subtle conformational changes that occur upon binding. nih.gov

Assessment of Ligand-Target Complex Stability in Dynamic Biological Environments

After a ligand is docked into a receptor's binding site, MD simulations can assess whether this binding pose is stable in a simulated physiological environment that includes water and ions. nih.gov Stability is typically analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, which can extend for hundreds of nanoseconds. nih.govnih.gov A stable complex is indicated by the RMSD value reaching a plateau, suggesting that the ligand remains securely in the binding pocket without significant drift. frontiersin.org Conversely, a continuously increasing RMSD might suggest an unstable interaction.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Interpretation |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Start of simulation |

| 25 | 1.5 | 1.8 | Initial equilibration |

| 50 | 2.1 | 2.0 | System reaching stability |

| 75 | 2.2 | 2.1 | Stable plateau |

| 100 | 2.1 | 2.0 | Complex remains stable |

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Refinement

To obtain a more quantitative estimate of binding affinity than is possible with docking alone, post-processing methods like MM/PBSA and Free Energy Perturbation (FEP) are employed on the trajectories generated from MD simulations.

The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method calculates the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models. nih.govnih.gov It deconstructs the binding free energy into several components: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. plos.org This approach provides a more accurate estimation of the absolute binding free energy and helps identify the key energetic contributions to the binding event. frontiersin.org

| Energy Component | Calculated Value (kJ/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -210.5 | Favorable |

| Electrostatic Energy | -45.2 | Favorable |

| Polar Solvation Energy | +115.4 | Unfavorable |

| SASA (Non-polar) Energy | -29.8 | Favorable |

| Total Binding Free Energy (ΔGbind) | -170.1 | Strongly Favorable |

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive technique based on statistical mechanics. Instead of calculating an absolute binding energy, FEP calculates the relative binding free energy difference between two closely related ligands. This is achieved by computationally "morphing" one molecule into another in a series of small steps, both in solution and when bound to the receptor. FEP is considered one of the most accurate methods for predicting changes in binding affinity resulting from small chemical modifications, making it invaluable for lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are predicated on the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For derivatives of this compound, QSAR and its three-dimensional extension (3D-QSAR) are pivotal in understanding the structural requirements for desired biological interactions and in the design of more potent analogs.

The initial step in a QSAR study involves the calculation of a wide array of molecular descriptors for this compound and its hypothetical analogs. These descriptors quantify various aspects of the molecule's structure and properties, including electronic, steric, hydrophobic, and topological features.

Key Molecular Descriptors in QSAR Analysis:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative fluorine atom at the 2-position significantly influences the electron density of the pyridine ring, which can be crucial for interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are important in determining the fit of the compound into a receptor's binding pocket.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor in a drug's ability to cross cell membranes. The fluorine atom in this compound can modulate its lipophilicity compared to its non-fluorinated counterpart, isoniazid (B1672263).

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model that correlates a selection of these descriptors with a predicted biological activity. For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that increased electron-withdrawing character on the pyridine ring and a specific range of lipophilicity are positively correlated with a particular biological interaction profile.

In the context of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship in three-dimensional space. These techniques align a series of molecules and calculate their steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure of this compound would likely lead to enhanced or diminished biological activity. For example, a CoMFA map might indicate that a bulky substituent is favored at a particular position on the pyridine ring, while an electropositive group is preferred near the carbohydrazide moiety for optimal interaction with a hypothetical receptor.

| Compound | LogP | Molar Refractivity | HOMO Energy (eV) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| This compound | 0.85 | 35.4 | -8.2 | 6.5 |

| Analog 1 (with -CH3 at 6-position) | 1.35 | 40.0 | -8.1 | 6.8 |

| Analog 2 (with -Cl at 6-position) | 1.55 | 40.3 | -8.4 | 7.1 |

| Analog 3 (with -OCH3 at 6-position) | 0.75 | 41.1 | -7.9 | 6.3 |

A well-validated QSAR or 3D-QSAR model serves as a powerful predictive tool for the rational design of novel analogs of this compound with improved biological activity. By using the established mathematical relationship, the biological activity of virtual or yet-to-be-synthesized compounds can be estimated. This allows for the in silico screening of a large library of potential derivatives, enabling the prioritization of a smaller, more promising set of compounds for chemical synthesis and biological testing. This approach significantly reduces the time and resources required in the drug discovery process.

The development of these predictive models often involves a cycle of design, prediction, synthesis, and testing. The initial QSAR model is built based on a training set of compounds with known activities. The model is then used to predict the activities of a test set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a robust and predictive model.

For this compound, such models can guide chemists in making strategic modifications to the molecule. For example, if a 3D-QSAR model indicates that a hydrogen bond donor is required at a specific location for enhanced activity, analogs incorporating a hydroxyl or amino group at that position can be designed and prioritized. This iterative process of computational design and experimental validation is a cornerstone of modern rational drug design.

In Silico ADMET Prediction for Chemical Space Exploration and Compound Prioritization

Beyond predicting biological activity, computational methods are also crucial for evaluating the pharmacokinetic properties of a drug candidate, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A compound with excellent biological activity may still fail in clinical trials due to poor ADMET properties. In silico ADMET prediction for this compound and its analogs allows for an early assessment of their drug-likeness and potential liabilities.

Various computational tools and models are available to predict a wide range of ADMET properties:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution help in understanding how the compound will be distributed throughout the body.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key prediction, as this can affect the drug's half-life and potential for drug-drug interactions.

Excretion: Predictions of renal clearance can provide insights into the elimination of the compound from the body.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

For this compound, in silico ADMET profiling can provide valuable information for its development. For instance, the fluorine atom may influence its metabolic stability by blocking potential sites of metabolism. Computational models can predict whether this modification is likely to lead to a more favorable pharmacokinetic profile. By integrating these predictions with QSAR models, a more comprehensive picture of a compound's potential as a drug candidate can be obtained. This multi-parameter optimization allows for the selection of analogs with a balanced profile of high potency and favorable ADMET properties.

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (%) | > 90% |

| Blood-Brain Barrier Permeability | High |

| CYP2D6 Inhibitor | No |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

Reactivity Profiles and Mechanistic Insights of 2 Fluoropyridine 4 Carbohydrazide

Reactivity of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) is a versatile synthon in organic chemistry, known for its nucleophilic character and its ability to undergo a variety of transformations to form a wide array of heterocyclic and acyclic derivatives.

Nucleophilic Acyl Substitution Reactions and Derivatives

The hydrazide moiety in 2-Fluoropyridine-4-carbohydrazide is susceptible to nucleophilic acyl substitution reactions. The lone pair of electrons on the terminal nitrogen atom of the hydrazide group makes it a potent nucleophile, capable of attacking various electrophilic centers. These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org

Common derivatives formed through nucleophilic acyl substitution at the hydrazide group include:

N'-Acylhydrazides: Reaction with acyl chlorides or anhydrides yields N'-acylhydrazides. These reactions are often carried out in the presence of a base to neutralize the liberated acid.

Hydrazones: Condensation with aldehydes and ketones readily forms hydrazones. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to give the stable hydrazone.

Sulfonohydrazides: Treatment with sulfonyl chlorides leads to the formation of N'-sulfonylhydrazides.

The reactivity of the hydrazide can be influenced by the electronic nature of the pyridine (B92270) ring. The electron-withdrawing fluorine atom can modulate the nucleophilicity of the hydrazide group, a factor that requires careful consideration when designing synthetic strategies.

| Nucleophile/Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride (R-COCl) | N'-Acylhydrazide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Aldehyde (R-CHO) | Hydrazone | Acid catalyst (e.g., acetic acid), reflux |

| Ketone (R-CO-R') | Hydrazone | Acid catalyst, reflux |

| Isocyanate (R-NCO) | Carbamoylhydrazide | Aprotic solvent |

| Isothiocyanate (R-NCS) | Thiocarbamoylhydrazide | Aprotic solvent |

Tautomerism and Isomerization Pathways of the Hydrazide Group

The hydrazide group in this compound can exhibit tautomerism, existing in equilibrium between the amide and imidic acid (hydrazonic acid) forms.

Amide Form: -CO-NH-NH2 Imidic Acid Form: -C(OH)=N-NH2

While the amide form is generally the predominant tautomer in solution and the solid state for most carbohydrazides, the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. researchgate.net Computational studies on similar systems, such as 1-(pyridinecarbonyl)-4-substituted thiosemicarbazides, have shown that the tautomer containing the carbonyl group is the most stable. researchgate.net

Role of the Fluorine Atom in Reactivity and Selectivity

The fluorine atom at the 2-position of the pyridine ring plays a pivotal role in dictating the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

Influence on Aromatic Nucleophilic Substitution (SNAr) Reactions of the Pyridine Ring

The 2-fluoro substituent is a powerful activating group for nucleophilic aromatic substitution (SNAr) on the pyridine ring. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) significantly depletes the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles. The attack typically occurs at the positions ortho and para to the activating group. In the case of this compound, the fluorine atom at the 2-position strongly activates the 4- and 6-positions for nucleophilic attack.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This step is usually the rate-determining step. The negative charge in the Meisenheimer complex is delocalized over the ring and is stabilized by the electron-withdrawing groups. In the final step, the leaving group (in this case, the fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored.

The high reactivity of 2-fluoropyridines in SNAr reactions is well-documented. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction of 2-chloropyridine. This enhanced reactivity is attributed to the superior ability of fluorine to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its powerful inductive effect. reddit.com

The following table provides a qualitative comparison of the reactivity of halopyridines in SNAr reactions.

| Halogen at 2-position | Relative Reactivity in SNAr | Leaving Group Ability |

| F | Highest | Poorest |

| Cl | Intermediate | Good |

| Br | Intermediate | Better |

| I | Lowest | Best |

Note: While fluoride is a poor leaving group in SN1 and SN2 reactions, in SNAr reactions the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. The C-F bond cleavage occurs in a subsequent, faster step.

Electronic Effects on the Pyridine Ring and Overall Molecular Reactivity

The fluorine atom exerts a dual electronic effect on the pyridine ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). Due to the high electronegativity of fluorine, the -I effect dominates, leading to a general deactivation of the ring towards electrophilic aromatic substitution and a powerful activation towards nucleophilic aromatic substitution.

Detailed Reaction Mechanisms of Key Transformations

Understanding the detailed reaction mechanisms is crucial for predicting reaction outcomes and optimizing conditions.

Mechanism of Hydrazone Formation:

The reaction of this compound with an aldehyde or ketone to form a hydrazone proceeds via a well-established mechanism:

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen of the aldehyde or ketone is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen of the hydrazide moiety acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom.

Dehydration: The resulting carbinolamine intermediate eliminates a molecule of water to form a protonated hydrazone.

Deprotonation: A base (such as water or another molecule of the hydrazide) removes a proton from the nitrogen atom to yield the final, neutral hydrazone.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

As previously mentioned, the SNAr reaction of this compound with a nucleophile (Nu⁻) follows a two-step addition-elimination mechanism:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the fluorine atom. This leads to the formation of a negatively charged, resonance-stabilized intermediate, the Meisenheimer complex. The negative charge is delocalized across the pyridine ring and is particularly stabilized by the nitrogen atom and the electron-withdrawing carbohydrazide (B1668358) group at the 4-position.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion (F⁻), which is a relatively good leaving group in this context due to the stability of the resulting product.

Mechanistic Studies of Schiff Base Formation and Heterocyclization

The carbohydrazide functional group in this compound is a potent nucleophile, readily reacting with electrophilic species, most notably carbonyl compounds such as aldehydes and ketones. This reaction proceeds via a well-established nucleophilic addition-elimination mechanism to form Schiff bases, also known as hydrazones. libretexts.orgchemguide.co.uk

The initial step involves the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate is generally unstable and readily undergoes dehydration. The elimination of a water molecule is often catalyzed by a small amount of acid and leads to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of a Schiff base. libretexts.orgchemguide.co.uk

The general mechanism can be summarized as follows:

Nucleophilic Addition: The lone pair of electrons on the primary amine of the carbohydrazide attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, making it a good leaving group (water).

Elimination of Water: The lone pair on the secondary nitrogen atom pushes out the water molecule, forming a C=N double bond and regenerating the acid catalyst.

These resulting Schiff bases of this compound are not merely stable end-products but are themselves versatile intermediates for the synthesis of various heterocyclic rings. The presence of the imine bond and the adjacent amide functionality provides reactive sites for intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic rings such as oxadiazoles, thiadiazoles, and triazoles, depending on the reaction conditions and the nature of the cyclizing agent.

Pathways for Annulation Reactions and Formation of Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be achieved through various synthetic strategies. nih.gov

One common pathway involves the initial formation of a Schiff base, as described previously, followed by an intramolecular cyclization reaction. For instance, reaction with α-halo ketones can lead to the formation of fused systems. The nucleophilic nitrogen of the hydrazone can displace the halide, and subsequent cyclization and aromatization can yield fused pyridotriazine or other related structures.

Furthermore, the pyridine ring itself, activated by the electron-withdrawing fluorine atom, can participate in annulation reactions. The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. chemicalbook.com This allows for the introduction of various nucleophiles, which can then undergo subsequent cyclization with the carbohydrazide side chain or a derivative thereof.

The synthesis of N-fused heterocycles is a significant area of research due to their prevalence in biologically active molecules. nih.gov Methodologies such as acyl transfer-annulation of heteroaryl ketones can be conceptually applied. nih.gov While direct examples with this compound are not prevalent in the literature, the reactivity of the individual functional groups suggests its potential in constructing complex, polycyclic aromatic systems. The general strategy often involves the creation of a spirocyclic intermediate followed by an aromatization-driven rearrangement to yield the fused heterocycle. nih.gov

Chemical Stability and Degradation Pathways under Various Conditions

The chemical stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents.

Hydrolytic Stability: Like most hydrazides, this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions. nih.gov In acidic media, the carbonyl group can be protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of 2-fluoropyridine-4-carboxylic acid and hydrazine (B178648). Under basic conditions, the hydrazide can be deprotonated, and subsequent reaction with water can also lead to the cleavage of the amide bond. nih.gov

Thermal Stability: Carbohydrazide and its derivatives can decompose upon heating. atamanchemicals.com For instance, carbohydrazide itself decomposes at temperatures above its melting point (153-154 °C). atamanchemicals.com The decomposition products can include ammonia, nitrogen, and carbon dioxide. atamanchemicals.com The presence of the fluoropyridine ring may influence the thermal stability of the molecule.

Stability of the Fluoropyridine Ring: The 2-fluoropyridine moiety is generally stable under neutral conditions. sigmaaldrich.com However, as mentioned, the fluorine atom can be displaced by strong nucleophiles, especially under forcing conditions. chemicalbook.com This reactivity is a key aspect of its utility in synthesis but also represents a potential degradation pathway in the presence of reactive nucleophiles.

A summary of the general stability of related compounds is presented in the table below.

| Condition | Effect on Carbohydrazide Moiety | Effect on 2-Fluoropyridine Ring |

| Acidic pH | Hydrolysis to carboxylic acid and hydrazine nih.gov | Generally stable, protonation of ring nitrogen |

| Basic pH | Hydrolysis to carboxylate and hydrazine nih.gov | Generally stable |

| Elevated Temperature | Decomposition atamanchemicals.com | Generally stable |

| Strong Nucleophiles | Generally stable | Nucleophilic aromatic substitution of fluorine chemicalbook.com |

| Oxidizing Agents | Oxidation of the hydrazide | Generally stable |

Applications and Future Research Directions in Chemical Sciences

Building Blocks for Complex Molecular Architectures

2-Fluoropyridine-4-carbohydrazide serves as a valuable synthon, or building block, for the creation of more intricate molecular structures. Its utility stems from the predictable reactivity of the carbohydrazide (B1668358) moiety and the influence of the fluorinated pyridine (B92270) core.

The carbohydrazide group (-CONHNH₂) is a key functional group for synthesizing a variety of heterocyclic rings through cyclocondensation reactions. mdpi.com This reactivity allows this compound to be a precursor for diverse and complex fused-ring systems.

Pyrazolopyridines: The reaction of pyridine carbohydrazide derivatives with appropriate dicarbonyl compounds or their equivalents can lead to the formation of pyrazolopyridine scaffolds. These structures are of significant interest in medicinal chemistry. For instance, pyrazole-based pyridine-4-carbohydrazide derivatives have been synthesized and evaluated for various biological activities. rsc.org The general strategy involves the condensation of the hydrazide with a β-dicarbonyl compound to form a pyrazole (B372694) ring fused or linked to the pyridine core.

Thienopyridines: Thienopyridines, which are important in pharmaceutical development, can also be synthesized using carbohydrazide precursors. researchgate.net The synthesis often involves building the thiophene (B33073) ring onto the pyridine core, where the carbohydrazide can be transformed into other reactive groups or participate in cyclization steps to furnish the final thieno[2,3-b]pyridine (B153569) or other isomeric systems. researchgate.net

Quinolines: The carbohydrazide moiety is instrumental in building quinoline-based structures. For example, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) has been used as a starting material where the hydrazide is cyclized with β-dicarbonyl compounds to produce pyrazolyl-quinoline derivatives. semanticscholar.org This demonstrates a modular approach where the this compound core can be elaborated into more complex quinoline-based architectures. nih.gov

The presence of the fluorine atom on the pyridine ring can influence the reactivity of the molecule during these syntheses and, importantly, modulate the properties of the final heterocyclic product.

The unique combination of a fluorinated heterocycle and a reactive hydrazide group makes this compound a promising candidate for materials science, particularly in the development of functional polymers.

The hydrazide functional group is a versatile handle for polymer modification. Polymers containing pendant hydrazide groups, such as poly(acryloyl hydrazide), can be readily modified after polymerization by reacting them with various aldehydes and ketones. nih.govresearchgate.net This allows for the creation of a library of functionalized polymers from a single parent scaffold. This compound could be incorporated into polymer backbones or used as a modifying agent to introduce the fluoropyridine moiety.

Fluorinated polymers are a distinct class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface properties. rsc.orgchemscene.com The incorporation of fluorinated moieties like 2-fluoropyridine (B1216828) into a polymer can confer these desirable characteristics. Specifically, the strong carbon-fluorine bond can enhance the stability and extend the material's lifecycle. The presence of the pyridine ring adds further functionality, such as the potential for metal coordination or specific intermolecular interactions. Therefore, using this compound as a monomer or precursor could lead to advanced materials with tailored electronic, physical, and biomedical properties. mdpi.com

Chemical Probes and Tools for Advanced Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound is well-suited for the development of specialized probes for imaging and mechanistic studies.

The fluoropyridine scaffold is a common feature in many biologically active molecules. The fluorine atom can enhance binding affinity to protein targets through favorable electrostatic interactions and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The carbohydrazide group serves as a versatile linker or pharmacophore that can form key hydrogen bonds with biological targets. mdpi.com

Research has shown that fluorinated pyridine derivatives can be developed into highly specific ligands for receptors. In one study, a library of fluorinated pyridine derivatives was synthesized to explore their binding to cannabinoid receptors CB1 and CB2, leading to the identification of a ligand with sub-nanomolar affinity and over 12,000-fold selectivity for CB2. Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been designed as potent enzyme inhibitors, for example, against Nek2 kinase. By modifying the carbohydrazide portion of this compound, chemists can attach various functional groups to probe binding pockets and explore structure-activity relationships, ultimately leading to potent and selective inhibitors or ligands for mechanistic studies.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its favorable decay properties. The 2-fluoropyridine moiety is an excellent platform for developing ¹⁸F-labeled PET tracers because the fluorine atom can be directly substituted with ¹⁸F in the final step of the synthesis.

This approach has been successfully used to create radioligands for various biological targets.

Receptor Imaging: A fluorinated pyridine derivative, [¹⁸F]RoSMA-18-d₆, was developed as a PET radioligand for imaging the cannabinoid type 2 (CB2) receptor, showing excellent potential for clinical translation.

Prosthetic Groups: Acetylene-bearing 2-[¹⁸F]fluoropyridines have been synthesized as prosthetic groups. These are small, radiolabeled molecules that can be easily attached to larger targeting vectors, such as peptides (e.g., bombesin (B8815690) analogues), to create PET imaging agents for specific receptors. chemscene.com

The this compound structure provides a scaffold that can be readily adapted for PET tracer development. The carbohydrazide group can be used to conjugate the molecule to a larger, target-specific entity, while the 2-fluoro position allows for efficient radiolabeling with ¹⁸F.

| Radioligand Example | Target | Key Structural Feature | Application |

|---|---|---|---|

| [¹⁸F]RoSMA-18-d₆ | Cannabinoid Receptor 2 (CB2) | Fluorinated Pyridine Core | PET imaging of neuroinflammation. |

| [¹⁸F]FPy5yne | Prosthetic Group | Acetylene-bearing 2-[¹⁸F]Fluoropyridine | Labeling of azide-modified peptides (e.g., Bombesin) for PET. chemscene.com |

| ¹⁸F-pyricoxib | Cyclooxygenase-2 (COX-2) | Fluoropyridine Moiety | PET imaging of inflammation and cancer. |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent template for SAR exploration due to its multiple points for chemical modification.

Systematic modifications can be made to each part of the molecule to optimize properties like potency, selectivity, and pharmacokinetic profile:

The Pyridine Ring: The position and nature of substituents on the pyridine ring can be varied. The 2-fluoro substituent is known to act as a hydrogen bond acceptor and can alter the pKa of the pyridine nitrogen, affecting its interaction with protein targets.

The Carbohydrazide Linker: The hydrazide can be acylated, alkylated, or cyclized to form various heterocycles (e.g., oxadiazoles, triazoles). This modifies the shape, rigidity, and hydrogen bonding capacity of the linker region.

The Terminal Group: The terminal NH₂ of the hydrazide is typically condensed with various aldehydes or ketones to form hydrazones. The nature of the group introduced here (e.g., substituted phenyl rings, other heterocycles) allows for extensive exploration of different binding pockets in the target protein.

For example, SAR studies on pyrazole-based pyridine-4-carbohydrazide derivatives revealed that specific substitutions on a terminal phenyl ring led to potent activity against Mycobacterium tuberculosis. rsc.org Similarly, SAR studies of imidazo[1,2-a]pyridine derivatives identified key structural features necessary for potent Nek2 inhibition, guiding the design of more effective anticancer agents. These studies often employ computational methods like QSAR and molecular docking to rationalize the observed activities and design new, improved analogues. rsc.org

| Scaffold | Modification Site | Structural Change | Impact on Activity |

|---|---|---|---|

| Pyrazole-Pyridine-4-Carbohydrazide | Terminal Phenyl Ring | Introduction of 3,4-dichlorophenyl group | Potent activity against S. aureus. |

| Pyrazole-Pyridine-4-Carbohydrazide | Terminal Phenyl Ring | Introduction of 2,4-difluorophenyl group | Potent activity against Mycobacterium tuberculosis. |

| Imidazo[1,2-a]pyridine | Side Chain | Variation of substituents on a terminal benzene (B151609) ring | Modulation of inhibitory activity against Nek2 kinase. |

| Indazole Core (YC-1 analogue) | N-1 Benzyl (B1604629) Group | Ortho-fluoro substitution on the benzyl ring | Improved inhibitory activity. |

Identifying Pharmacophoric Elements and Key Substituent Effects on Predicted Interactions

The therapeutic potential of this compound can be understood by dissecting its core structural features, or pharmacophoric elements, which are predicted to govern its interactions with biological targets. The parent scaffold, pyridine-4-carbohydrazide, is a well-known pharmacophore, most famously represented by the anti-tubercular drug Isoniazid (B1672263). nih.govmdpi.com The key elements of this scaffold include the pyridine ring, which can engage in π-π stacking and hydrogen bonding, and the carbohydrazide group (-CONHNH2), which acts as a crucial hydrogen bond donor and acceptor and a metal-coordinating group. nih.govajgreenchem.com

The introduction of a fluorine atom at the 2-position of the pyridine ring significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity enhances the molecule's metabolic stability and can increase its binding affinity to target proteins. innovitslab.com This substituent makes the pyridine ring electron-deficient, which not only alters its interaction with biological targets but also dramatically increases its reactivity toward nucleophiles. nih.gov Molecular docking and computational studies on related pyridine-carbohydrazide derivatives have shown that specific substitutions can enhance binding to targets like DNA or various enzymes, suggesting that the 2-fluoro substituent could be pivotal in directing the molecule's biological activity. cmjpublishers.comcmjpublishers.com

Table 1: Predicted Pharmacophoric Roles and Substituent Effects

| Feature/Substituent | Predicted Pharmacophoric Role | Predicted Effect on Molecular Interactions |

| Pyridine Ring | Aromatic system for π-π stacking; Nitrogen atom acts as a hydrogen bond acceptor. | Provides a rigid scaffold for orienting other functional groups; participates in stacking with aromatic residues in protein binding sites. |

| Carbohydrazide Moiety | Key hydrogen bond donor and acceptor; potential metal chelator. | Forms critical hydrogen bonds to stabilize ligand-receptor complexes; can coordinate with metallic cofactors in enzymes. |

| 2-Fluoro Group | Electron-withdrawing group; potential hydrogen bond acceptor. | Increases the acidity of ring protons, alters binding specificity, enhances metabolic stability, and activates the C-F bond for covalent interactions. |

Design of Targeted Chemical Libraries for High-Throughput Screening in Research Settings

The this compound scaffold is an ideal starting point for the creation of targeted chemical libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery. cmjpublishers.comnih.govnih.gov The compound possesses two distinct points for chemical diversification: the reactive 2-fluoro position on the pyridine ring and the terminal amino group of the carbohydrazide chain.

The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the rapid and efficient introduction of a wide array of functional groups by reacting this compound with various libraries of nucleophiles, such as amines, thiols, and alcohols. This strategy can generate a large number of diverse analogs where the substituent at the 2-position is systematically varied to probe structure-activity relationships (SAR).

Simultaneously, the carbohydrazide moiety can be readily condensed with a library of aldehydes or ketones to form hydrazone derivatives. nih.govnih.gov This dual-ended reactivity enables a combinatorial approach to library synthesis, exponentially increasing the number of unique compounds that can be generated and screened for biological activity against targets like multidrug-resistant bacteria or cancer cell lines. mdpi.comnih.gov

Table 2: Hypothetical Design of a Chemical Library Based on this compound

| Scaffold | R¹ Group (via SNAr at C2) | R² and R³ Groups (via Hydrazone formation) | Resulting Compound Class |

| Pyridine-4-carbohydrazide | -F (starting material) | Reaction with various aldehydes (R²-CHO) | 2-Fluoro-N'-[substituted-benzylidene]pyridine-4-carbohydrazides |

| Pyridine-4-carbohydrazide | -NH-R¹ (from amines) | Reaction with various aldehydes (R²-CHO) | 2-(Substituted-amino)-N'-[substituted-benzylidene]pyridine-4-carbohydrazides |

| Pyridine-4-carbohydrazide | -S-R¹ (from thiols) | Reaction with various aldehydes (R²-CHO) | 2-(Substituted-thio)-N'-[substituted-benzylidene]pyridine-4-carbohydrazides |

| Pyridine-4-carbohydrazide | -O-R¹ (from alcohols) | Reaction with various aldehydes (R²-CHO) | 2-(Substituted-oxy)-N'-[substituted-benzylidene]pyridine-4-carbohydrazides |

Catalysis and Novel Reaction Development

Beyond its potential in medicinal chemistry, this compound offers unique reactivity that can be harnessed for applications in catalysis and the development of new synthetic methods.

Role of the Compound in Organic Transformations as a Ligand or Reagent

The molecular structure of this compound allows it to function dually as either a ligand or a reagent in organic transformations.

As a Ligand: The carbohydrazide moiety is a known chelating agent, capable of coordinating with metal ions through its oxygen and nitrogen atoms. ajgreenchem.comeurjchem.com This allows the compound to act as a bidentate or potentially tridentate ligand (if the pyridine nitrogen participates) in the formation of metal complexes. These complexes could find applications in catalysis, for instance, in asymmetric synthesis where chiral ligands are employed. ajgreenchem.com

As a Reagent: The compound can serve as a valuable building block in organic synthesis. The highly activated 2-fluoro group facilitates its use as a reagent for introducing the entire 4-carbohydrazide-pyridine moiety into other molecules through SNAr reactions. nih.gov This makes it a useful tool for synthesizing more complex molecules containing this specific heterocyclic system.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The distinct electronic properties of this compound make it a target for the development of novel synthetic methodologies. The high reactivity of 2-fluoropyridines in SNAr reactions is well-documented, proceeding much faster than their chloro- or bromo-analogs. nih.gov Research could focus on developing milder and more selective SNAr conditions using this substrate, expanding the scope of compatible functional groups and enabling its use in the late-stage functionalization of complex molecules.

Furthermore, the pyridine ring could potentially be functionalized at other positions. Directed ortho-metalation, a powerful technique for C-H activation, could foreseeably be applied to introduce substituents at the C3 position, guided by either the 2-fluoro group or the ring nitrogen. The development of such selective C-H functionalization methods would significantly increase the synthetic utility of this scaffold.

Emerging Research Areas and Future Perspectives for Fluoropyridine-4-carbohydrazide in Academic Discovery

This compound stands as a promising yet underexplored molecule in chemical science. Its future potential lies at the intersection of medicinal chemistry, organic synthesis, and materials science.

Emerging research will likely focus on the synthesis and biological evaluation of targeted libraries derived from this scaffold. Given the known efficacy of pyridine-carbohydrazides against multidrug-resistant pathogens, a key research avenue is the development of new antimicrobial agents that can overcome existing resistance mechanisms. nih.govmdpi.com The 2-fluoro substituent could enhance potency or alter the mechanism of action compared to existing drugs.

In synthetic chemistry, the unique reactivity of the C-F bond will continue to inspire the development of new reactions. Future work may explore its use in transition-metal-catalyzed cross-coupling reactions or novel C-H activation strategies, establishing this compound as a versatile platform for constructing complex molecular architectures. Furthermore, its ability to act as a specialized ligand could be exploited in the design of novel catalysts or functional materials with unique electronic or photophysical properties. The systematic exploration of this compound's properties is poised to open new avenues for discovery in both academic and industrial research settings.

常见问题

Q. What are the optimal conditions for synthesizing 2-Fluoropyridine-4-carbohydrazide in a laboratory setting?

Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves microwave-assisted reactions to enhance yield and regioselectivity. For example, a protocol similar to the microwave-assisted condensation of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with 2,3-diaminopyridine can be adapted . Key parameters include:

- Temperature : 433 K (160°C) under microwave irradiation.

- Solvent System : Methanol/glacial acetic acid (9:1 ratio) for acid catalysis.

- Purification : Flash chromatography using petroleum ether/ethyl acetate gradients (1–4 to 0–1) to isolate regioisomers .

Q. What safety precautions should be taken when handling this compound given limited toxicity data?

Methodological Answer: While specific toxicity data for this compound are unavailable, general safety protocols for hydrazide derivatives (e.g., carbohydrazide, CAS 497-18-7) apply :

Q. How can chromatographic techniques be employed to purify this compound and its derivatives?

Methodological Answer: Flash chromatography is effective for separating regioisomers, as demonstrated for pyridopyrazine derivatives :

- Stationary Phase : Silica gel.

- Mobile Phase : Gradient elution with petroleum ether/ethyl acetate.

- Detection : UV-active fluorophores or TLC monitoring.

For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may improve resolution.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in substitution reactions?

Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms can model electronic properties critical for reactivity :

- Key Parameters :

- Electronegativity (χ) : Calculated as (Ionization Potential + Electron Affinity)/2 .

- Hardness (η) : Determined via (Ionization Potential − Electron Affinity)/2 to assess charge transfer tendencies .

- Applications : Predict regioselectivity in nucleophilic substitutions (e.g., SNAr at the 2-fluoro position) and optimize reaction pathways for derivatives.

Q. What strategies are effective in resolving regioisomers formed during the synthesis of fluoropyridine derivatives using X-ray crystallography?

Methodological Answer: X-ray crystallography with SHELX software is the gold standard for structural elucidation :

- Crystallization : Slow evaporation of n-hexane/diethyl ether (2:1) yields suitable single crystals .

- Data Collection : High-resolution diffraction (e.g., Mo-Kα radiation) to resolve dihedral angles (e.g., 45.51° between pyridopyrazine and fluorophenyl rings) .

- Refinement : Hydrogen atoms placed in calculated positions with riding models (C—H = 0.95 Å) .

Q. How do variations in fluorination patterns on the pyridine ring influence the electronic properties and biological activity of carbohydrazide derivatives?

Methodological Answer: Fluorination alters electron density and steric effects, impacting binding affinity and metabolic stability:

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing hydrogen-bonding interactions with biological targets (e.g., kinases) .

- Structure-Activity Relationship (SAR) : Compare analogs like 2-Chloro-3-fluoro-4-hydroxypyridine (bioactive in kinase inhibition) and 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (azido derivatives for click chemistry) .

- Computational Validation : Use DFT to map electrostatic potential surfaces and correlate with bioassay data .

Data Contradictions and Validation

- Microwave vs. Conventional Synthesis : Microwave methods (e.g., 43% yield in 5 minutes ) often outperform traditional heating but require optimization to avoid side products.

- DFT vs. Experimental Data : Discrepancies in predicted vs. observed regioselectivity may arise from solvent effects or transition-state stabilization not modeled in DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。